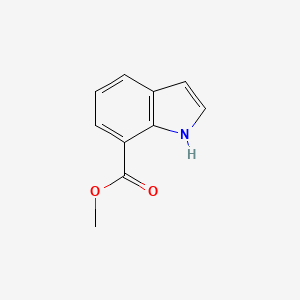

methyl 1H-indole-7-carboxylate

Description

Methyl 1H-indole-7-carboxylate (CAS: 93247-78-0) is a heterocyclic organic compound featuring an indole core substituted with a methyl ester group at the 7-position. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry, particularly in synthesizing inhibitors (e.g., transglutaminase TG2 inhibitors ) and receptor antagonists (e.g., 5-HT2A antagonists ). Its reactivity stems from the electron-deficient indole ring and the ester group, enabling alkylation, sulfonation, and cross-coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLOEULOTNVCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918582 | |

| Record name | Methyl 1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93247-78-0 | |

| Record name | Methyl 1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl indole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Comparison with Positional Isomers

Table 1: Structural Analogs of Indole Carboxylates

Key Insights :

- Positional Effects : The 7-position ester in this compound offers steric accessibility for further functionalization compared to the 3-position isomer, which may hinder reactions due to proximity to the indole NH group .

- Ester Group : Ethyl esters (e.g., ethyl 1H-indole-7-carboxylate) exhibit slower hydrolysis rates than methyl esters, influencing their stability in biological systems .

Derivatives with Additional Substituents

Table 2: Functionalized Indole Carboxylates

Key Insights :

- Electron-Donating Groups: Amino substituents (e.g., in ethyl 6-amino-1H-indole-7-carboxylate) increase electron density, altering regioselectivity in electrophilic substitutions .

- N-Alkylation : Substitution at N1 (e.g., 4-chlorobenzyl group) enhances lipophilicity and bioavailability, critical for CNS drug design .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Insights :

- Melting Points : Derivatives with fused rings (e.g., β-carboline) exhibit higher melting points (>200°C) due to enhanced molecular rigidity .

- Spectral Signatures : The ester carbonyl stretch in IR (~1700–1740 cm⁻¹) is consistent across analogs, but substituents influence chemical shifts in ¹H-NMR (e.g., N-CH₃ at δ 2.85 in methyl 1-methyl-1H-indole-3-carboxylate ).

Q & A

Q. What are the recommended synthetic routes for methyl 1H-indole-7-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of the corresponding indole carboxylic acid using methanol under acidic catalysis. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) has been shown to improve reaction efficiency and yield compared to conventional heating, as demonstrated in analogous indole carboxylate syntheses . Key variables include catalyst selection (e.g., H₂SO₄ vs. HCl), solvent purity, and inert atmosphere to avoid side reactions. Yield optimization requires monitoring by TLC or HPLC to confirm intermediate formation.

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization involves:

- NMR spectroscopy : Compare ¹H/¹³C chemical shifts with literature data for indole derivatives (e.g., methyl groups typically appear at δ 3.8–4.0 ppm for ester moieties) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 190.18 for C₁₀H₉NO₃) .

- Melting point analysis : Validate purity (e.g., mp 199–201°C for structurally similar indole carboxylates) .

Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for defects before use .

- Engineering controls : Work in a fume hood to minimize inhalation risks. Avoid recirculating contaminated air .

- Waste disposal : Segregate waste according to local regulations for nitrogen-containing heterocycles. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

X-ray diffraction studies provide precise bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen bonding : Analyze D–H···A geometries (e.g., C4–H4···O2 interactions at 2.53 Å) to identify stabilizing forces in the crystal lattice .

- Torsional angles : Compare experimental values (e.g., C7–C6–C1–C2 dihedral angles) with computational models (DFT) to assess conformational flexibility .

Discrepancies between experimental and calculated data may indicate polymorphism or solvent effects .

Q. How can researchers address contradictions in biological activity data for methyl indole derivatives?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., bacterial vs. mammalian) to rule out cell-specific toxicity .

- Metabolic stability : Test compounds in liver microsomes to assess whether ester hydrolysis (to free carboxylic acids) alters activity .

- Statistical rigor : Apply error analysis (e.g., standard deviation across triplicates) and report uncertainties in IC₅₀ values .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound analogs?

- Substituent variation : Synthesize derivatives with substituents at positions 3, 5, or 6 (e.g., fluoro, methoxy) and compare bioactivity .

- Computational docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or bacterial enzymes) .

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with membrane permeability .

Q. How should researchers design experiments to minimize artifacts in spectroscopic data?

- Control experiments : Run blank samples to identify solvent or matrix interference in UV-Vis or fluorescence assays .

- Temperature control : Maintain consistent conditions during NMR acquisition to prevent signal broadening .

- Peak deconvolution : Apply software tools (e.g., MestReNova) to resolve overlapping signals in crowded spectral regions .

Methodological Best Practices

- Data reproducibility : Archive raw data (e.g., crystallographic .cif files, NMR FIDs) in appendices for peer review .

- Literature benchmarking : Compare melting points, spectral data, and bioactivity with structurally related compounds (e.g., methyl 1-methyl-1H-indole-3-carboxylate) to validate novelty .

- Ethical reporting : Disclose all synthetic attempts, including failed reactions, to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.